Pentadecafluoro(1-13C)octanoic acid

Vue d'ensemble

Description

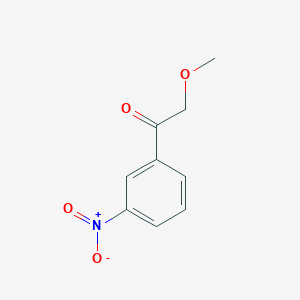

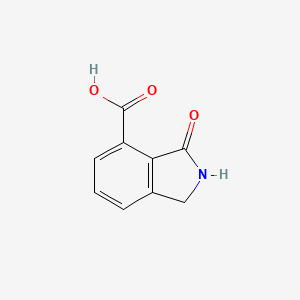

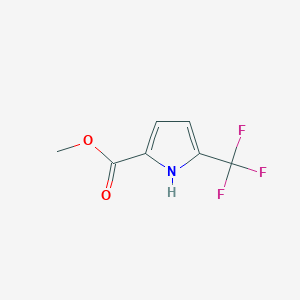

Pentadecafluorooctanoic acid, also known as Perfluorooctanoic acid (PFOA), is a type of perfluorinated carboxylic acid and fluorosurfactant . It has a molecular formula of C8HF15O2 .

Synthesis Analysis

While specific synthesis methods for Pentadecafluorooctanoic acid were not found in the search results, it’s known that PFOA and its related compounds are widely used in the production of fluoroelastomers and fluoropolymers .Molecular Structure Analysis

The molecular structure of Pentadecafluorooctanoic acid consists of a chain of eight carbon atoms, with fifteen fluorine atoms attached, making it highly fluorinated . The molecular weight is 414.0684 .Chemical Reactions Analysis

Pentadecafluorooctanoic acid can be used as an ion-pairing reagent in the development of a chromatographic method for the separation and determination of underivatized proteinic amino acids .Physical And Chemical Properties Analysis

Pentadecafluorooctanoic acid is a solid substance with an off-white appearance and a pungent odor . It has a molecular weight of 414.0684 .Applications De Recherche Scientifique

Environmental Science: Tracking Pollution and Remediation Efforts

PFOA has been extensively studied for its environmental persistence and potential as a pollutant. It’s often used as a marker to track the spread of perfluorinated compounds in the environment . Research in this field focuses on understanding its long-term effects on ecosystems, developing methods for its detection and quantification in various matrices, and exploring remediation techniques to remove PFOA from contaminated sites.

Materials Science: Development of Fluoropolymer Coatings

In materials science, PFOA serves as a processing aid in the manufacture of fluoropolymer coatings, which are valued for their non-stick and water-repellent properties . These coatings are applied to a wide range of products, from cookware to textiles, and research aims to optimize the performance and safety of these materials.

Analytical Chemistry: Method Development and Substance Identification

PFOA is used as a standard in analytical chemistry for the development of chromatographic methods . Its unique properties make it an ideal candidate for testing the efficiency of analytical techniques, particularly in the detection of fluorinated compounds in complex mixtures.

Pharmacology: Investigating Drug Delivery Systems

The pharmacological research applications of PFOA include its use in studying drug delivery systems . Its ability to form stable compounds with various pharmaceuticals can be leveraged to improve the delivery and efficacy of drugs, especially in targeting specific tissues or organs.

Biochemistry: Understanding Protein Interactions

In biochemistry, PFOA can be used to study protein interactions due to its ability to bind to certain proteins . This application is crucial for understanding the biochemical pathways and mechanisms that involve perfluorinated compounds, which can have implications for both health and disease.

Medicine: Toxicological Studies

PFOA is the subject of toxicological studies in medicine, where researchers investigate its effects on human health . Given its widespread use and presence in the environment, understanding the potential health risks associated with exposure to PFOA is of paramount importance.

Mécanisme D'action

Safety and Hazards

Pentadecafluorooctanoic acid is considered hazardous. It’s harmful if swallowed or inhaled, causes serious eye damage, and is suspected of causing cancer . It may damage fertility or the unborn child, cause harm to breast-fed children, and cause damage to organs through prolonged or repeated exposure . The target organs include the liver .

Orientations Futures

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGREZUHAYWORS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892570 | |

| Record name | Pentadecafluoro(1-13C)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadecafluoro(1-13C)octanoic acid | |

CAS RN |

864071-09-0 | |

| Record name | Pentadecafluoro(1-13C)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)